molecular formula C25H24ClN3O3 B3625537 N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B3625537
M. Wt: 449.9 g/mol
InChI Key: DTJQWSVXKZOPDN-UHFFFAOYSA-N
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Description

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a benzodioxole moiety, and a carboxamide group. It has been studied for its potential pharmacological properties, particularly in the field of neuroprotection and as an acetylcholinesterase inhibitor.

Properties

IUPAC Name

N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3/c26-22-4-2-1-3-19(22)16-28-11-13-29(14-12-28)21-8-6-20(7-9-21)27-25(30)18-5-10-23-24(15-18)32-17-31-23/h1-10,15H,11-14,16-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJQWSVXKZOPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine.

    Coupling with Phenyl Derivative: The next step involves coupling the 4-(2-chlorobenzyl)piperazine with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}.

    Formation of Benzodioxole Moiety: The benzodioxole moiety is introduced by reacting the phenyl derivative with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors for the coupling reactions and the implementation of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its neuroprotective properties and potential as an acetylcholinesterase inhibitor.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
  • N-{4-[4-(2-chlorophenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
  • N-{4-[4-(2-bromobenzyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester

Uniqueness

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of a piperazine ring, a benzodioxole moiety, and a carboxamide group. This unique structure contributes to its distinct pharmacological profile, particularly its potential as an acetylcholinesterase inhibitor and neuroprotective agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide

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